

Solubility and Stability of Oxamic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Oxamic Acid**

Cat. No.: **B108069**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **oxamic acid** in common laboratory solvents. The information herein is intended to support research, development, and formulation activities involving this compound. **Oxamic acid**, the monoamide of oxalic acid, is a white, water-soluble solid with applications in various fields, including as a lactate dehydrogenase A inhibitor.^{[1][2]} A thorough understanding of its physical and chemical properties is crucial for its effective use.

Solubility Profile

The solubility of a compound is a critical parameter influencing its bioavailability, formulation, and in vitro testing. **Oxamic acid** is generally described as being soluble in water and various organic solvents.^[1] The available quantitative and qualitative solubility data are summarized below.

Quantitative Solubility Data

A precise quantitative solubility value for **oxamic acid** has been reported in water. However, for other common organic solvents, only qualitative descriptions are readily available in the literature.

| Solvent | Solubility | Temperature (°C) |
|-----------------------------|--------------------|------------------|
| Water | 108 mg/mL | Not Specified |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Not Specified |
| Methanol | Slightly Soluble | Not Specified |
| Ethanol | Data not available | - |
| Acetone | Data not available | - |
| N,N-Dimethylformamide (DMF) | Data not available | - |

It is recommended that the solubility of **oxamic acid** in ethanol, acetone, and DMF be determined experimentally to establish a comprehensive solubility profile.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the shake-flask method, a gold standard for thermodynamic solubility assessment.

Objective: To determine the equilibrium solubility of **oxamic acid** in a given solvent.

Materials:

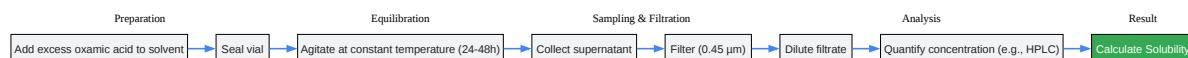
- **Oxamic acid** (solid)
- Solvent of interest (e.g., water, ethanol, DMSO)
- Scintillation vials or glass flasks with screw caps
- Orbital shaker or magnetic stirrer with stir bars
- Temperature-controlled environment (e.g., incubator, water bath)
- Analytical balance
- Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.
- Volumetric flasks and pipettes

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of solid **oxamic acid** to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.
 - Seal the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).
 - Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
- Sample Collection and Preparation:
 - After equilibration, allow the suspension to settle for a short period.
 - Carefully withdraw an aliquot of the supernatant using a pipette.
 - Immediately filter the aliquot using a syringe filter to remove any undissolved solid particles. The filter material should be compatible with the solvent.
- Quantification:
 - Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
 - Analyze the diluted solution using a validated HPLC method or another appropriate quantitative technique to determine the concentration of **oxamic acid**.

- Prepare a calibration curve using standard solutions of **oxamic acid** of known concentrations.
- Calculation:
 - Calculate the solubility of **oxamic acid** in the solvent (e.g., in mg/mL or mol/L) based on the concentration determined from the analysis and the dilution factor.



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Caption: Experimental workflow for determining the equilibrium solubility of **oxamic acid**.

Stability Profile

The stability of a compound under various environmental conditions is a critical factor in its handling, storage, and formulation. **Oxamic acid** is a stable compound under standard conditions, but it can be susceptible to degradation under stress conditions such as high temperature, extreme pH, and exposure to light.

Summary of Stability Data

| Condition | Observation |
|----------------------|--|
| Thermal Stability | Thermally stable up to 140 °C. It undergoes thermal decomposition at higher temperatures. |
| Hydrolytic Stability | Susceptible to acid-catalyzed hydrolysis. ^[3] Quantitative kinetic data at various pH values are not readily available. |
| Photostability | Should be protected from light. ^[4] Specific photolytic degradation pathways and kinetics have not been extensively reported. |
| Oxidative Stability | Should be stored away from oxidizing agents. ^[5] |

Degradation Pathways

The primary degradation pathways for **oxamic acid** include hydrolysis and decarboxylation.

- Hydrolysis: Under acidic conditions, the amide bond of **oxamic acid** can be hydrolyzed to yield oxalic acid and ammonia.^[3]
- Decarboxylation: At elevated temperatures or under photocatalytic conditions, **oxamic acid** can undergo decarboxylation.^[6]

Experimental Protocols for Stability Testing

The following protocols are based on the principles outlined in the ICH Q1A (R2) guidelines for stability testing of new drug substances.

Forced degradation (or stress testing) is undertaken to identify the likely degradation products, which can help in establishing the degradation pathways and the intrinsic stability of the molecule.

Objective: To investigate the degradation of **oxamic acid** under various stress conditions.

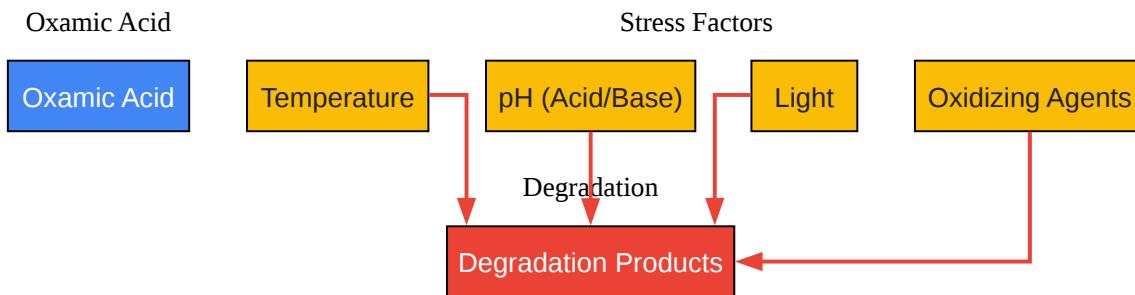
Stress Conditions:

- Acid Hydrolysis:

- Dissolve **oxamic acid** in a range of acidic solutions (e.g., 0.1 M HCl, 1 M HCl).
- Store the solutions at different temperatures (e.g., room temperature, 40 °C, 60 °C) for a defined period.
- Analyze samples at various time points.

- Base Hydrolysis:
 - Dissolve **oxamic acid** in a range of basic solutions (e.g., 0.1 M NaOH, 1 M NaOH).
 - Store and analyze as described for acid hydrolysis.
- Oxidative Degradation:
 - Dissolve **oxamic acid** in a solution containing an oxidizing agent (e.g., 3% H₂O₂, 30% H₂O₂).
 - Store the solution, protected from light, at room temperature.
 - Analyze samples at various time points.
- Thermal Degradation (Solid State):
 - Place solid **oxamic acid** in a temperature-controlled oven at elevated temperatures (e.g., 60 °C, 80 °C, and a temperature above its melting point with decomposition).
 - Analyze the solid at different time points.
- Photostability:
 - Expose a solution of **oxamic acid** and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
 - A control sample should be protected from light.
 - Analyze both the exposed and control samples.

Analytical Method: A stability-indicating analytical method, typically a gradient HPLC method, should be developed and validated to separate the parent drug from its degradation products.



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Caption: Key factors influencing the stability of **oxamic acid**.

Summary and Recommendations

This guide provides an overview of the current knowledge on the solubility and stability of **oxamic acid**. While some data is available, particularly for its aqueous solubility and thermal stability, significant gaps remain. For a comprehensive understanding and to support advanced formulation and development activities, it is recommended that the following studies be conducted:

- Quantitative solubility determination in key organic solvents such as ethanol, acetone, and DMF.
- Detailed kinetic studies of hydrolytic degradation across a range of pH values to determine the rate constants and half-life.
- In-depth photostability studies to identify photodegradation products and quantify the rate of degradation under standardized light conditions.

The experimental protocols provided in this guide offer a framework for conducting these necessary investigations in a scientifically robust and regulatory-compliant manner.

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